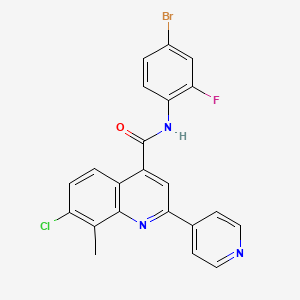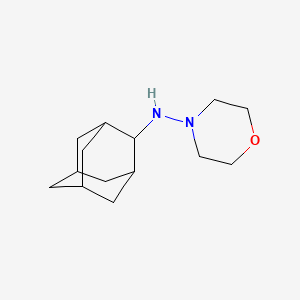![molecular formula C17H20N4O2 B4747522 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4747522.png)
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
説明
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MPAP belongs to a class of compounds called piperazinylpyrimidines, which have been found to have a variety of biological activities. In
作用機序
The mechanism of action of 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves its binding to the sigma-1 receptor. This binding inhibits the activity of the receptor, which in turn affects a variety of cellular processes. The exact mechanism by which 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine exerts its effects is not yet fully understood, but it is believed to involve the modulation of calcium signaling and the regulation of protein-protein interactions.
Biochemical and Physiological Effects
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antidepressant-like effects in animal models of depression. 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the advantages of using 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. However, one limitation of using 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations. Additionally, 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are a number of future directions for research on 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent analogs of 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine that could be used in lower concentrations. Another area of research is the investigation of the role of the sigma-1 receptor in various diseases, and the potential therapeutic applications of sigma-1 receptor modulation. Additionally, there is interest in exploring the use of 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in combination with other drugs or therapies to enhance its effects.
科学的研究の応用
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been the subject of scientific research due to its potential therapeutic properties. It has been found to have activity as an antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. The sigma-1 receptor has been implicated in a number of diseases, including depression, Alzheimer's disease, and cancer. 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been studied for its potential use in the treatment of these and other diseases.
特性
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-3-5-15(6-4-14)23-13-16(22)20-9-11-21(12-10-20)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJLLZHYJZLTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747460.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4747475.png)
![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)

![(3aR,7aS)-2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4747485.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4747495.png)
![N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4747506.png)
![2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4747507.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4747515.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4747518.png)